Z-Phe-Leu-Glu-pNA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

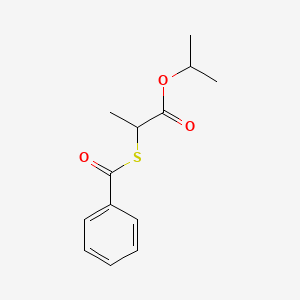

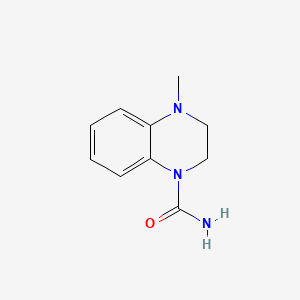

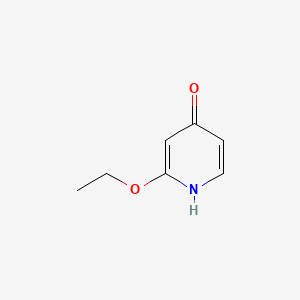

“Z-Phe-Leu-Glu-pNA” is a chromogenic substrate for glutamyl endopeptidases . It has been used as a synthetic substrate in the study of proteolytic enzymes, including trypsin treatment, subtilisin, and chymotrypsin . It plays an important role in hormone disorders such as prostate cancer and breast cancer .

Synthesis Analysis

The reaction result showed that recombinant GluV8 can effectively hydrolyze the alpha-carboxyl of glutamic acid residue, releasing p-nitroanilide with an activity of 1568U/mg . The optimal temperature and the pH is 42℃ and 8.0 respectively .

Chemical Reactions Analysis

“Z-Phe-Leu-Glu-pNA” specifically cleaved peptide bonds at the carboxyl sides of glutamate residues in a protein substrate such as prothrombin and exhibited its amidolytic activity . The Km, kcat, and kcat/Km values for VSPase were estimated to be 1.48 ± 0.156 mM, 44.4 ± 2.66/sec, and 30/mM/sec, respectively, when “Z-Phe-Leu-Glu-pNA” was used as a substrate .

Physical And Chemical Properties Analysis

The molecular weight of “Z-Phe-Leu-Glu-pNA” is 661.7 g/mol . The boiling point is predicted to be 1004.4±65.0 °C, and the density is predicted to be 1.304±0.06 g/cm3 .

Aplicaciones Científicas De Investigación

Peptide Synthesis in Organic Media : Z-Phe-Leu-Glu-pNA and similar peptides have been used in studies exploring peptide synthesis in organic media. For instance, Filippova et al. (2001) found that immobilized proteinases like subtilisin can catalyze the synthesis of peptides like Z-Phe-Leu-Glu-pNA in organic solvent mixtures, achieving high yields without the need for activation and protection of ionogenic groups in polyfunctional amino acids (Filippova et al., 2001).

Characterization of Specific Enzymes : The compound has been used to characterize specific enzymes, such as the glutamate-specific endopeptidase from Bacillus licheniformis. Ye et al. (2013) used Z-Phe-Leu-Glu-pNA to study the roles of the prosegment and key amino acids in the enzymatic activity of this endopeptidase (Ye et al., 2013).

Enzyme Purification and Characterization : Kitadokoro et al. (1993) isolated a novel acidic amino-acid-specific proteinase from Streptomyces fradiae using Z-Phe-Leu-Glu-pNA as a substrate. This study contributed to understanding the enzyme's specificity and molecular cloning (Kitadokoro et al., 1993).

Catalysis in Organic Solvents : Research by Getun et al. (1997) showed that complexes like SDS-subtilisin can catalyze the synthesis of peptides, including those containing Z-Phe-Leu-Glu-pNA, in organic solvents like ethanol and 2-propanol. This highlighted the potential of using proteases as catalysts in peptide synthesis (Getun et al., 1997).

Study of Peptide-Binding Properties : The peptide has been used to study the binding properties and selectivity of various adsorbents and enzymes. For example, Qiao et al. (2010) designed adsorbents to eliminate toxic peptides containing sequences like Asp-Phe-Leu-Ala-Glu from uremic patients, demonstrating the importance of specific sequences in peptide adsorption and removal (Qiao et al., 2010).

Propiedades

IUPAC Name |

(4S)-4-[[(2S)-4-methyl-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoyl]amino]-5-(4-nitroanilino)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H39N5O9/c1-22(2)19-28(32(43)36-27(17-18-30(40)41)31(42)35-25-13-15-26(16-14-25)39(46)47)37-33(44)29(20-23-9-5-3-6-10-23)38-34(45)48-21-24-11-7-4-8-12-24/h3-16,22,27-29H,17-21H2,1-2H3,(H,35,42)(H,36,43)(H,37,44)(H,38,45)(H,40,41)/t27-,28-,29-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLLMBZPHTOCJKX-AWCRTANDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H39N5O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

661.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Phe-Leu-Glu-pNA | |

Q & A

Q1: What is Z-Phe-Leu-Glu-pNA and what is it used for in protease research?

A1: Z-Phe-Leu-Glu-pNA (benzyloxycarbonyl-phenylalanyl-leucyl-glutamyl-p-nitroanilide) is a synthetic peptide commonly used as a chromogenic substrate for measuring the activity of various proteases, especially those with specificity for glutamic acid at the cleavage site [, , ].

Q2: How does Z-Phe-Leu-Glu-pNA work as a protease substrate?

A2: Z-Phe-Leu-Glu-pNA contains a p-nitroanilide (pNA) group attached to the carboxyl terminus of the peptide. Upon cleavage by a protease at the glutamic acid residue, the pNA group is released. This release can be monitored spectrophotometrically at 405 nm, providing a direct measurement of the protease activity [, , ].

Q3: The articles mention a "catalytic efficiency" value (kcat/Km) when discussing Z-Phe-Leu-Glu-pNA. What does this mean in the context of protease activity?

A3: The kcat/Km value, also known as the specificity constant, is a measure of catalytic efficiency. In the context of protease activity, it reflects how efficiently the protease binds to and cleaves the substrate, Z-Phe-Leu-Glu-pNA. A higher kcat/Km value indicates a more efficient interaction between the protease and the substrate [].

Q4: One study mentions that Z-Phe-Leu-Glu-pNA was used to characterize a novel protease from Staphylococcus aureus. Can you elaborate on this?

A4: Researchers used Z-Phe-Leu-Glu-pNA to characterize the kinetic parameters (Km, kcat, kcat/Km) of a novel glutamate-specific serine protease (VSPase) secreted by a clinical isolate of Staphylococcus aureus []. This information helped in understanding the enzyme's catalytic efficiency and substrate specificity, contributing to the overall biochemical characterization of VSPase.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Nitro-1H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B560701.png)

![[(1S,2R,13R,14S,17S,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9,11-tetraen-17-yl] acetate](/img/structure/B560710.png)

![2H,4H-[1,3]Dioxolo[4,5-e]benzimidazole](/img/structure/B560714.png)